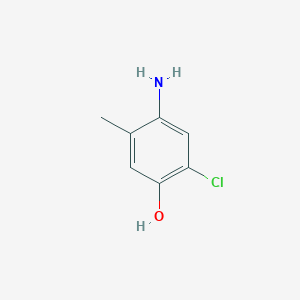

![molecular formula C11H14N2O3S B511899 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide CAS No. 848324-27-6](/img/structure/B511899.png)

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide (hereinafter referred to as ‘2-ADC’) is a novel compound that has recently been discovered and studied for its potential use in various scientific research applications. 2-ADC is a part of the spirobenzothiophene family of compounds, which are known for their unique properties and ability to form strong covalent bonds. 2-ADC has been found to have a wide range of applications in fields such as organic synthesis, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

The compound and its derivatives have been utilized in synthesizing various spirocyclic and heterocyclic structures. For instance, aminolysis of certain spiro adducts results in the formation of carbamoylhexahydrobenzo[b]thiophene-4-carboxylic acid 1,1-dioxides, demonstrating a method for opening the 1,3-dioxane ring and forming structurally significant compounds (Andreev et al., 2004). Similar reactions have been explored to synthesize derivatives that highlight the versatility of spirocyclic scaffolds in chemical synthesis (Shul′ts et al., 2009).

Advancements in Heterocyclic Chemistry

Research has demonstrated the efficient synthesis of spiroheterocyclic compounds, contributing to the field of heterocyclic chemistry. These findings include the development of novel reaction conditions for synthesizing spiroheterocycles, providing insights into the reactivity and potential applications of these compounds in further chemical studies (Meng et al., 2017).

Green Chemistry and Solvent-Free Synthesis

The compound's derivatives have been synthesized using green chemistry principles, including microwave-assisted, solvent-free conditions. This approach highlights the environmental benefits and efficiency of synthesizing complex molecules without the need for traditional solvents, offering a sustainable method for compound synthesis (Novanna et al., 2019).

Structural Analysis and Biological Activity

Further studies have focused on the targeted synthesis and analysis of biologically active derivatives. Through optimization of synthesis methods and analytical techniques like HPLC, researchers have identified compounds with potential pharmacological properties, paving the way for future drug development and medicinal chemistry research (Chiriapkin et al., 2021).

Propiedades

IUPAC Name |

2'-aminospiro[1,3-dioxolane-2,6'-5,7-dihydro-4H-1-benzothiophene]-3'-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c12-9(14)8-6-1-2-11(15-3-4-16-11)5-7(6)17-10(8)13/h1-5,13H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUKVRZPRRDZQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3=C1C(=C(S3)N)C(=O)N)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methylurea](/img/structure/B511828.png)

![2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B511845.png)

![[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine](/img/structure/B511855.png)

![1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B511860.png)

![[2-(4-Morpholinyl)-2-oxoethoxy]acetic acid](/img/structure/B511871.png)

![{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B511882.png)

![2-(4-bromophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B511890.png)

![2-[5-(2,3-dichlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B511892.png)

![2-Methoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B511893.png)

![7-methyl-2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B511894.png)

![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B511898.png)